molecular formula C10H12ClN3O2 B580472 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid CAS No. 1261229-63-3

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid

Cat. No.: B580472
CAS No.: 1261229-63-3
M. Wt: 241.675
InChI Key: XUUCQRCKQZVARS-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine with piperidine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Common Reagents and Conditions: Reactions typically involve the use of catalysts, solvents like DMF, and specific temperature and pressure conditions.

    Major Products: The products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on tyrosine kinases or other signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid can be compared with other pyrimidine derivatives:

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-4-2-1-3-7(14)10(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUCQRCKQZVARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733670
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-63-3
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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